molecular formula C8H13NO2 B12330669 Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B12330669
M. Wt: 155.19 g/mol
InChI Key: CHMZZHQTQNFWCH-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[410]heptane-5-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate typically involves cyclopropanation reactions. One common method is the cyclopropanation of suitable precursors using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon or other suitable reducing agents.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.

Scientific Research Applications

Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to its specific bicyclic structure that includes a nitrogen atom. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for. Its ability to undergo a wide range of chemical reactions and its potential in drug design further highlight its uniqueness.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)5-2-3-9-7-4-6(5)7/h5-7,9H,2-4H2,1H3

InChI Key

CHMZZHQTQNFWCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC2C1C2

Origin of Product

United States

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